molecular formula C7H6FN5 B6617882 1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine CAS No. 30895-15-9

1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine

Cat. No.: B6617882
CAS No.: 30895-15-9
M. Wt: 179.15 g/mol
InChI Key: CRUIOCOMRVEIHH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine is a chemical compound with the molecular formula C10H9FN4 It is a derivative of tetrazole, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the fluorine atom or the nitrogen atoms within the tetrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions may involve nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation products may include carboxylic acids or ketones.

  • Reduction products can include various amines.

Scientific Research Applications

1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.

Molecular Targets and Pathways Involved:

  • Antimicrobial Action: The compound may target bacterial cell wall synthesis or protein synthesis pathways.

  • Anticancer Action: It may interact with cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine is unique due to its specific structural features, such as the presence of the fluorine atom and the tetrazole ring. Similar compounds include:

  • 1-(3-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with the fluorine atom at a different position on the phenyl ring.

  • 1-(2-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with a chlorine atom instead of fluorine.

  • 1-(2-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with a methoxy group instead of fluorine.

These compounds may exhibit different biological activities and chemical properties due to the variations in their substituents.

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Properties

IUPAC Name

1-(2-fluorophenyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-5-3-1-2-4-6(5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUIOCOMRVEIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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